1-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol
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Overview
Description
1-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a nitro group at the 4-position and two methyl groups at the 3 and 5 positions on the pyrazole ring, along with a 2-methylpropan-2-ol moiety.
Preparation Methods
The synthesis of 1-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol can be achieved through various synthetic routes. One common method involves the reaction of 3,5-dimethyl-4-nitropyrazole with 2-methylpropan-2-ol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
1-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The hydroxyl group can participate in condensation reactions to form esters or ethers.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The compound may inhibit specific enzymes or disrupt cellular processes by binding to active sites or altering protein structures .
Comparison with Similar Compounds
1-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol can be compared with other pyrazole derivatives such as:
3,5-Dimethyl-4-nitropyrazole: Lacks the 2-methylpropan-2-ol moiety, making it less versatile in certain reactions.
1-(3,5-Dimethyl-1H-pyrazol-4-yl)-2-methylpropan-2-ol: Similar structure but without the nitro group, leading to different reactivity and applications.
1-(3,5-Dimethyl-4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol: Contains an amino group instead of a nitro group, resulting in different biological activity and chemical properties.
Properties
IUPAC Name |
1-(3,5-dimethyl-4-nitropyrazol-1-yl)-2-methylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O3/c1-6-8(12(14)15)7(2)11(10-6)5-9(3,4)13/h13H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIPIARFNXHZEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(C)(C)O)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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